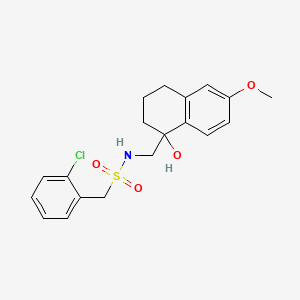
1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22ClNO4S and its molecular weight is 395.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide , with the CAS number 1904417-75-9, has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1904417-75-9 |
| Molecular Formula | C₁₉H₂₂ClNO₄S |
| Molecular Weight | 395.9 g/mol |
The compound is hypothesized to exert its biological effects primarily through inhibition of key enzymes involved in neurotransmission and inflammatory processes. Notably, it may act as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer’s. AChE inhibitors enhance cholinergic signaling by preventing the breakdown of acetylcholine, thereby improving cognitive function in affected individuals .
Pharmacological Effects
- Neuroprotective Effects :
- Anti-inflammatory Activity :
- Potential Anticancer Activity :
Study 1: Acetylcholinesterase Inhibition
A recent study investigated the inhibitory effects of related compounds on AChE activity. The findings indicated that certain analogs showed significant inhibition with IC50 values in the low micromolar range, suggesting that this compound could similarly inhibit AChE effectively .
Study 2: Anti-inflammatory Mechanisms
Research on anti-inflammatory agents revealed that compounds with methanesulfonamide groups can significantly suppress nitric oxide production in LPS-stimulated macrophages. This suggests a potential for therapeutic use in inflammatory conditions .
Study 3: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that compounds structurally related to this one exhibited selective cytotoxicity against various cancer cell lines. The results indicated a mechanism involving apoptosis induction and cell cycle arrest at the G0/G1 phase .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S/c1-25-16-8-9-17-14(11-16)6-4-10-19(17,22)13-21-26(23,24)12-15-5-2-3-7-18(15)20/h2-3,5,7-9,11,21-22H,4,6,10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWJUJWHPVYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CC3=CC=CC=C3Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













